![molecular formula C12H16N4 B1380237 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1501481-54-4](/img/structure/B1380237.png)
1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine
Overview
Description
1-(4-ethylphenyl)methyl-5-methyl-1H-1,2,3-triazol-4-amine (EPTTA) is an organic compound that is commonly used as a synthetic intermediate in the production of pharmaceuticals and other organic compounds. It is a member of the triazole family, which are heterocyclic organic compounds with a five-membered ring containing three nitrogen atoms. EPTTA has been extensively studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of triazole derivatives, including compounds similar to "1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine," often involves multi-component reactions that allow for the introduction of diverse functional groups. These synthetic routes provide access to a wide range of triazole compounds with potential for further functionalization and application in various fields of chemistry and biology. For example, Bektaş et al. (2007) reported on the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showcasing the versatility of triazole chemistry for generating compounds with potential biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential Biological Activities
Triazole derivatives have been extensively investigated for their potential biological activities. The structural motif of the triazole ring, present in "1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine," is known to exhibit a range of biological properties. For instance, research by Albert (1973) on 4-amino-5-aminomethyl-1,2,3-triazoles highlights the potential of triazole derivatives in medicinal chemistry, albeit the focus was more on the synthetic aspects (Albert, 1973).
Structural and Theoretical Studies
The structural and electronic properties of triazole derivatives, akin to "1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine," have been a subject of interest in the context of theoretical and computational chemistry. Studies such as those by Murugavel et al. (2014), which focused on the crystal structure and DFT studies of triazole-containing compounds, provide valuable insights into the electronic structure, molecular geometry, and potential reactivity of these compounds (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-5-methyltriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-10-4-6-11(7-5-10)8-16-9(2)12(13)14-15-16/h4-7H,3,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGVTNLHRULJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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